molecular formula C8H4BrClN2S B13444896 2-(4-Bromothiophen-2-yl)-4-chloropyrimidine

2-(4-Bromothiophen-2-yl)-4-chloropyrimidine

Cat. No.: B13444896
M. Wt: 275.55 g/mol
InChI Key: PKTITEWCCYQLIL-UHFFFAOYSA-N
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Description

2-(4-Bromothiophen-2-yl)-4-chloropyrimidine is a heterocyclic compound that features both a bromothiophene and a chloropyrimidine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and chlorine atoms in its structure makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromothiophen-2-yl)-4-chloropyrimidine typically involves the coupling of 4-bromothiophene with 4-chloropyrimidine. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs a palladium catalyst and a boronic acid derivative of 4-bromothiophene . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromothiophen-2-yl)-4-chloropyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.

    Coupling Reactions: The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while oxidation of the thiophene ring can produce a sulfone derivative.

Scientific Research Applications

2-(4-Bromothiophen-2-yl)-4-chloropyrimidine has several scientific research applications:

    Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of organic semiconductors and other electronic materials.

    Biological Studies: It can be employed in the study of biological pathways and mechanisms, particularly those involving halogenated heterocycles.

Mechanism of Action

The mechanism of action of 2-(4-Bromothiophen-2-yl)-4-chloropyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its target. In materials science, the compound’s electronic properties can be exploited to develop new materials with desirable characteristics.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-4-chloropyrimidine
  • 2-(4-Chlorophenyl)-4-bromopyrimidine
  • 2-(4-Bromothiophen-2-yl)-4-fluoropyrimidine

Uniqueness

2-(4-Bromothiophen-2-yl)-4-chloropyrimidine is unique due to the combination of a bromothiophene and a chloropyrimidine moiety. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial settings.

Properties

IUPAC Name

2-(4-bromothiophen-2-yl)-4-chloropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2S/c9-5-3-6(13-4-5)8-11-2-1-7(10)12-8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTITEWCCYQLIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Cl)C2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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